Tetraammonium ((octylimino)bis(methylene))bisphosphonate Tetraammonium ((octylimino)bis(methylene))bisphosphonate
Brand Name: Vulcanchem
CAS No.: 94113-32-3
VCID: VC18447706
InChI: InChI=1S/C10H25NO6P2.4H3N/c1-2-3-4-5-6-7-8-11(9-18(12,13)14)10-19(15,16)17;;;;/h2-10H2,1H3,(H2,12,13,14)(H2,15,16,17);4*1H3
SMILES:
Molecular Formula: C10H37N5O6P2
Molecular Weight: 385.38 g/mol

Tetraammonium ((octylimino)bis(methylene))bisphosphonate

CAS No.: 94113-32-3

Cat. No.: VC18447706

Molecular Formula: C10H37N5O6P2

Molecular Weight: 385.38 g/mol

* For research use only. Not for human or veterinary use.

Tetraammonium ((octylimino)bis(methylene))bisphosphonate - 94113-32-3

Specification

CAS No. 94113-32-3
Molecular Formula C10H37N5O6P2
Molecular Weight 385.38 g/mol
IUPAC Name tetraazanium;N,N-bis(phosphonatomethyl)octan-1-amine
Standard InChI InChI=1S/C10H25NO6P2.4H3N/c1-2-3-4-5-6-7-8-11(9-18(12,13)14)10-19(15,16)17;;;;/h2-10H2,1H3,(H2,12,13,14)(H2,15,16,17);4*1H3
Standard InChI Key ROGYYLQRCJOSSN-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[NH4+].[NH4+].[NH4+].[NH4+]

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Stereochemical Properties

Tetraammonium ((octylimino)bis(methylene))bisphosphonate is defined by its ammonium counterions and a central bisphosphonate group linked to an octylimino chain. Key identifiers include:

PropertyValueSource
CAS Registry Numbers94113-32-3, 94202-07-0
Molecular FormulaC10H37N5O6P2\text{C}_{10}\text{H}_{37}\text{N}_5\text{O}_6\text{P}_2
Molecular Weight385.38 g/mol
SMILES Notation[NH4+].[NH4+].[NH4+].[NH4+].CCCCCCCCN(CP([O-])([O-])=O)CP([O-])([O-])=O
InChI KeyROGYYLQRCJOSSN-UHFFFAOYSA-N

The compound exhibits no defined stereocenters, rendering it racemic . Its ammonium groups confer high solubility in aqueous media, while the hydrophobic octyl chain may facilitate micelle formation or membrane interactions.

Comparative Analysis with Analogues

A structurally related compound, tetraammonium [[(2-ethylhexyl)imino]bis(methylene)]bisphosphonate (CAS 94202-08-1), shares the bisphosphonate core but substitutes the octyl group with a branched 2-ethylhexyl chain . This alteration reduces molecular symmetry and may influence lipid solubility, though comparative studies remain unpublished .

Synthesis and Manufacturing Challenges

Conventional Synthetic Pathways

The synthesis typically involves a two-step process:

  • Formation of the Bisphosphonate Backbone: Reacting dimethyl phosphite with dichloromethane under basic conditions yields methylene-bisphosphonate intermediates .

  • Quaternary Ammoniation: Treating the bisphosphonic acid with ammonium hydroxide introduces the tetraammonium counterions.

Alternative Methodologies

Recent advances propose a three-step strategy to circumvent side reactions :

  • Ethyl ester protection using triethyl orthoformate.

  • Acidic hydrolysis with trimethylsilyl bromide (TMSBr).

  • Re-protection with trimethyl orthoformate (TOF) to yield high-purity product.

This method achieves 90% yield on multi-gram scales, though industrial adoption remains limited .

Reactivity and Functional Behavior

pH-Dependent Dissociation

The bisphosphonate moiety (P–C–P\text{P–C–P}) exhibits three ionization states across physiological pH ranges:

  • pKa12.0\text{pKa}_1 \approx 2.0: Protonation of the phosphonate oxygens.

  • pKa26.5\text{pKa}_2 \approx 6.5: Deprotonation of the ammonium groups.

  • pKa311.0\text{pKa}_3 \approx 11.0: Full deprotonation to PO34\text{PO}_3^{4-}.

This pH sensitivity enables selective binding to calcium-rich surfaces, a trait exploited in hydroxyapatite targeting .

Chelation and Metal Interactions

In vitro studies of analogous bisphosphonates demonstrate strong affinity for Ca2+\text{Ca}^{2+} (Kd=109MK_d = 10^{-9} \, \text{M}) and Fe3+\text{Fe}^{3+} (Kd=1012MK_d = 10^{-12} \, \text{M}) . The octyl chain may enhance lipid bilayer penetration, though direct evidence for tetraammonium ((octylimino)bis(methylene))bisphosphonate is lacking.

ParameterRecommendationSource
Storage Conditions2–8°C, inert atmosphere
Handling PrecautionsPPE required; avoid inhalation
Regulatory StatusResearch-use only; not FDA-approved

Acute toxicity data are unavailable, though ammonium salts generally exhibit low oral toxicity (LD50_{50} > 2,000 mg/kg in rodents) .

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